Enantioselectivity in HIV-1 Reverse Transcriptase Inhibition: Steric Hindrance Differentiates L- and D-β-Nucleoside Triphosphates
L-β-2'-deoxyribose-containing nucleoside triphosphate analogues exhibit distinct binding interactions with HIV-1 reverse transcriptase (RT) compared to their D-enantiomers due to steric hindrance introduced by the 3'-hydroxyl group of the L-sugar moiety. This structural incompatibility results in differential inhibitory potency and cross-resistance profiles [1].
| Evidence Dimension | Steric hindrance and binding affinity to HIV-1 RT active site |
|---|---|
| Target Compound Data | 3'-hydroxyl group of L-(β)-2'-deoxyribose causes unfavorable steric hindrance with critical residues in the HIV-1 RT active site |
| Comparator Or Baseline | D-(β)-2'-deoxyribose (natural enantiomer) lacks this steric clash |
| Quantified Difference | Elimination of the 3'-hydroxyl group (as in dideoxy analogs) removes this hindrance and significantly improves binding to HIV-1 RT wild-type and mutant enzymes |
| Conditions | In vitro enzymatic assays using recombinant HIV-1 RT wild-type and Y181I mutant enzymes on RNA/DNA and DNA/DNA substrates |
Why This Matters
This direct enantioselectivity evidence confirms that L-ribose-derived nucleosides provide a distinct pharmacological profile not achievable with D-ribose-based scaffolds, justifying procurement for antiviral drug discovery programs targeting HIV-1 and related retroviruses.
- [1] Maga, G., et al. (1999). Molecular basis for the enantioselectivity of HIV-1 reverse transcriptase: role of the 3'-hydroxyl group of the L-(beta)-ribose in chiral discrimination between D- and L-enantiomers of deoxy- and dideoxy-nucleoside triphosphate analogs. Nucleic Acids Research, 27(4), 972-978. View Source
